Sulfino-L-alanine hydrate
Description
Note: None of the provided evidence sources directly mention "Sulfino-L-alanine hydrate," making it impossible to derive its chemical structure, properties, or applications from the given materials. Future research should consult specialized biochemical databases or peer-reviewed studies for accurate information.
Properties
IUPAC Name |
(2S)-2-amino-3-sulfinopropanoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO4S.H2O/c4-2(3(5)6)1-9(7)8;/h2H,1,4H2,(H,5,6)(H,7,8);1H2/t2-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIXTMZYGQXTCZ-HSHFZTNMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)S(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207121-48-0 | |
| Record name | L-Cysteinesulfinic Acid Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The enzymatic reaction proceeds as follows:
Optimal activity is observed at pH 7.0–7.5 and 37°C, mimicking physiological conditions. The reaction is typically conducted in phosphate-buffered saline (PBS) to maintain ionic stability.
Chemical Oxidation Using Chlorine-Based Reagents
Chlorine dioxide (ClO₂) and chlorite (ClO₂⁻) are potent oxidants employed in laboratory-scale synthesis of L-cysteinesulfinic acid. These reactions are characterized by rapid kinetics and high conversion efficiency under mildly acidic to neutral conditions.
Stoichiometry and Reaction Pathways
The oxidation of L-cysteine by chlorite follows a 1:2 molar ratio:
Notably, chlorine dioxide (ClO₂) exhibits autocatalytic behavior, with intermediate hypochlorous acid (HOCl) reacting with excess chlorite to regenerate ClO₂:
Optimization Data:
| Parameter | Value/Range |
|---|---|
| pH | 5.5–7.0 |
| Temperature | 25–37°C |
| [ClO₂⁻] : [Cysteine] | 1:2 |
| Reaction Time | 10–30 minutes |
At pH 6.5 and 25°C, this method achieves >95% conversion of L-cysteine to L-cysteinesulfinic acid within 20 minutes. Over-oxidation to cysteic acid is minimized by precise control of oxidant concentration and reaction quenching with reducing agents like hydrazine hydrate.
Reactive Oxygen Species (ROS)-Mediated Oxidation
Hydrogen peroxide (H₂O₂) and hydroxyl radicals (- OH) are widely used to simulate oxidative stress conditions, converting L-cysteine to L-cysteinesulfinic acid in aqueous solutions. This method is particularly relevant for studying oxidative damage in biological systems.
Experimental Protocol
-
Solution Preparation : Dissolve L-cysteine (10–50 mM) in PBS (pH 7.2).
-
Oxidant Addition : Introduce H₂O₂ (5–20 mM) and Fe²⁺ (0.1–0.5 mM) to generate - OH via Fenton chemistry.
-
Incubation : React at 25–37°C for 1–4 hours.
Yield Analysis:
| [H₂O₂] (mM) | [Fe²⁺] (mM) | Conversion (%) |
|---|---|---|
| 10 | 0.1 | 65 |
| 20 | 0.5 | 88 |
This method is less selective than enzymatic approaches, often producing sulfinic acid derivatives alongside cystine (disulfide) byproducts.
Biotechnological Production Using Recombinant Enzymes
Recent advances in metabolic engineering have enabled the production of L-cysteinesulfinic acid via microbial fermentation. Escherichia coli strains expressing recombinant cysteine dioxygenase (CDO) and sulfinoalanine decarboxylase (SDC) have been engineered to optimize yield and scalability.
Fermentation Parameters:
| Parameter | Value/Range |
|---|---|
| Strain | E. coli BL21(DE3) |
| Induction (IPTG) | 0.2 mM |
| Temperature | 20–25°C |
| Substrate (L-cysteine) | 400–800 mM |
At 800 mM L-cysteine, a molar conversion of 93.9% is achieved within 9 hours, demonstrating industrial potential.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Enzymatic (CDO) | 90–95 | 98 | Moderate | High |
| Chemical (ClO₂⁻) | 95–98 | 95 | High | Moderate |
| ROS (H₂O₂/Fe²⁺) | 65–88 | 85 | Low | Low |
| Biotechnological | 93.9 | 99 | High | High |
Enzymatic and biotechnological methods offer superior purity and scalability, whereas chemical oxidation provides rapid synthesis at the expense of byproduct formation .
Chemical Reactions Analysis
Types of Reactions
Sulfino-L-alanine hydrate undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be further oxidized to form sulfonic acids.
Reduction: Reduction of the sulfinic acid group can yield thiols.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives such as esters and amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or anhydrides for esterification and amidation reactions.
Major Products Formed
Sulfonic acids: Formed through oxidation.
Thiols: Formed through reduction.
Esters and amides: Formed through substitution reactions.
Scientific Research Applications
Biochemical Research
Neurotransmitter Functionality
Sulfino-L-alanine hydrate acts as an agonist for metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. It enhances intracellular inositol phosphate levels, indicating its role as an excitatory neurotransmitter. The effective concentrations (EC50) for these receptors are 120 μM and 30 μM, respectively. This functionality positions sulfino-L-alanine as a crucial compound for studying neurotransmission and synaptic plasticity.
Cardiovascular Regulation
Research has demonstrated that microinjection of sulfino-L-alanine into the nucleus tractus solitarius (NTS) of rats results in decreased mean arterial blood pressure and heart rate. This suggests potential therapeutic applications in managing hypertension and cardiovascular diseases.
Oxidative Stress Biomarker
Sulfino-L-alanine can be formed from reactive oxygen species (ROS) during oxidative stress, making it a valuable biomarker for assessing oxidative damage in biological systems. Its formation from cysteine indicates cellular oxidative stress levels, which is critical for understanding various pathophysiological conditions.
Pharmaceutical Applications
This compound has been investigated for its potential therapeutic roles in various medical conditions:
- Cardiovascular Diseases : Its ability to modulate blood pressure makes it a candidate for developing antihypertensive drugs.
- Neurodegenerative Disorders : Given its role as a neurotransmitter, it may have implications in treating conditions like Alzheimer's disease or schizophrenia through modulation of glutamate signaling .
Industrial Applications
This compound is utilized in various industrial applications:
- Chemical Synthesis : It serves as a reagent in synthesizing sulfur-containing compounds, which are important in pharmaceuticals and agrochemicals.
- Food Industry : Its derivatives are used in producing taurine, which is significant in energy drinks and dietary supplements.
Case Study 1: Neurotransmission Studies
A study explored the effects of sulfino-L-alanine on synaptic transmission in rat hippocampal slices. The results indicated that sulfino-L-alanine significantly increased the release of neurotransmitters, highlighting its potential role in enhancing cognitive functions and memory.
Case Study 2: Cardiovascular Effects
In another study, researchers administered sulfino-L-alanine to hypertensive rat models. The findings revealed a significant reduction in blood pressure and heart rate, suggesting its efficacy as a natural antihypertensive agent.
Data Table: Summary of Biological Effects
| Biological Activity | Description |
|---|---|
| Neurotransmitter Role | Agonist for mGluR1 and mGluR5; increases inositol phosphate levels |
| Cardiovascular Effects | Reduces blood pressure and heart rate when injected into NTS |
| Oxidative Stress Biomarker | Indicator of oxidative stress via ROS-mediated conversion from cysteine |
Mechanism of Action
Sulfino-L-alanine hydrate exerts its effects primarily through its interaction with metabotropic glutamate receptors. It acts as an agonist, selectively activating these receptors and stimulating phospholipase D activity. This activation leads to various downstream effects, including modulation of neurotransmitter release and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct data on Sulfino-L-alanine hydrate is absent, the evidence includes analogs of modified L-alanine derivatives and sulfonated/sulfated compounds. Below is a comparative analysis of relevant compounds:
Table 1: Key Properties of Related Compounds
Key Differences:
Functional Groups: 3-(2-Naphthyl)-L-alanine hydrochloride incorporates a hydrophobic naphthyl group, enhancing its utility in hydrophobic peptide interactions . Sulfathiazole Sodium contains a sulfonamide group (─SO₂NH─), enabling antimicrobial activity, unlike typical amino acid derivatives . L-Arginine acetate is a cationic amino acid salt with guanidinium groups, critical for pH buffering in biologics .
Applications: L-Phenylalanine serves as a nutrient in microbial growth media (e.g., 5.0 g/L in formulations) , whereas sulfonated/sulfated analogs like Sulfathiazole Sodium are used in pharmaceuticals .
Synthesis and Stability: Compounds like L-arginine acetate require strict purity standards (98–101%) , suggesting rigorous crystallization protocols. This compound might similarly demand controlled hydration to maintain stability.
Biological Activity
Sulfino-L-alanine hydrate, also known as L-Cysteinesulfinic acid monohydrate, is an amino acid derivative that has garnered attention due to its biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and implications in various physiological processes.
- Chemical Formula : C₃H₇NO₄S·H₂O
- Molecular Weight : 157.16 g/mol
- Appearance : White crystalline powder
This compound is characterized by the presence of a sulfinic acid functional group, which distinguishes it from other amino acids. It is produced through the oxidative metabolism of cysteine by the enzyme cysteine dioxygenase (CDO) .
This compound primarily functions as an agonist of metabotropic glutamate receptors (mGluRs), specifically targeting mGluR1, mGluR2, mGluR4, mGluR5, mGluR6, and mGluR8. The activation of these receptors leads to several intracellular signaling cascades, notably the stimulation of phospholipase D (PLD) activity .
Key Pathways Involved
- Phospholipase D Pathway : Activation results in increased PLD activity, which is crucial for various cellular processes including neurotransmitter release and synaptic plasticity.
- Cysteine Metabolism : Sulfino-L-alanine is involved in the catabolism of cysteine, contributing to the synthesis of taurine and hypotaurine .
Neurotransmission and Neuroprotection
This compound has been shown to influence neurotransmitter systems by enhancing excitatory neurotransmission through its action on mGluRs. This activity suggests potential neuroprotective effects in conditions such as neurodegenerative diseases.
Cardiovascular Regulation
Research indicates that sulfino-L-alanine may play a role in regulating cardiovascular functions. Its involvement in oxidative stress responses suggests that it could help mitigate damage from oxidative stress in cardiac tissues .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neurotransmitter Functionality :
-
Oxidative Stress Response :
- In vitro experiments showed that sulfino-L-alanine could regulate oxidative stress markers, suggesting its potential as a therapeutic agent for conditions characterized by oxidative damage .
- Metabolic Pathways :
Summary of Biological Activities
| Activity | Description |
|---|---|
| Neurotransmission Modulation | Acts as an agonist at metabotropic glutamate receptors, enhancing synaptic plasticity. |
| Cardiovascular Regulation | Potentially regulates cardiovascular functions and mitigates oxidative stress. |
| Metabolic Intermediate | Involved in the catabolism of cysteine and synthesis of taurine and hypotaurine. |
Q & A
Q. What experimental methodologies are recommended for determining the hydrogen-bonding network in Sulfino-L-alanine hydrate?
To analyze hydrogen-bonding interactions, high-resolution X-ray diffraction (XRD) combined with Atoms in Molecules (AIM) topological analysis is critical. Studies suggest using synchrotron radiation at low temperatures (e.g., 100 K) to enhance data resolution. The multipole refinement approach and invariom modeling can resolve electron density distributions, enabling precise characterization of hydrogen-bond geometries and energies . Validation criteria from Koch & Popelier (e.g., bond critical points, Laplacian values) should be applied to ensure robustness .
Q. How can researchers ensure the purity and identity of this compound during synthesis?
Synthesis protocols should include analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. For hydrate-specific characterization, thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can quantify water content and stability. Reference to established safety data sheets (SDS) ensures proper handling of reactive intermediates like sulfinic acid derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Safety measures must align with SDS guidelines, including the use of personal protective equipment (PPE) and fume hoods. Emergency procedures should address potential exposure routes (e.g., inhalation, skin contact). Researchers must document first-aid measures and consult toxicity databases for sulfinic acid derivatives, as improper handling may require medical intervention .
Advanced Research Questions
Q. How can contradictions in electron density models of this compound be resolved?
Discrepancies between experimental and theoretical electron density models (e.g., multipole refinement vs. invariom transfer) require cross-validation using hybrid approaches. Combining XRD with quantum mechanical calculations (e.g., density functional theory) improves accuracy. Studies recommend comparing topological properties (e.g., atomic charges, bond paths) across datasets and benchmarking against literature data for similar oligopeptides .
Q. What strategies mitigate experimental bias in hydrate phase characterization?
To avoid selective reporting, researchers should predefine analytical criteria (e.g., hydrate saturation thresholds, morphological homogeneity) and employ blinded data analysis. Techniques like cryo-electron microscopy or high-pressure XRD can capture dynamic hydrate formation processes. Transparent reporting of instrumental parameters (e.g., resolution, temperature) is critical for reproducibility .
Q. How can computational modeling enhance the design of experiments for this compound?
Molecular dynamics (MD) simulations can predict hydrate stability under varying thermodynamic conditions (e.g., temperature, pressure). Tools like the LArge Reservoir Simulator (LARS) enable testing hydrate behavior in controlled environments. Integrating simulation results with experimental data (e.g., TGA, XRD) optimizes sample preparation and reduces trial-and-error approaches .
Methodological Considerations
Q. What statistical frameworks are suitable for analyzing contradictory data in hydrate research?
Bayesian inference or multivariate regression models can reconcile conflicting results by weighting data quality (e.g., resolution, sample size). For instance, discrepancies in hydrate conductivity measurements may arise from patchy saturation effects, necessitating spatial distribution analysis via imaging techniques (e.g., micro-CT) .
Q. How should researchers structure publications to meet reproducibility standards for this compound studies?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing experimental procedures, including raw data deposition in open repositories. Use standardized formats for materials (e.g., CAS numbers, synthesis steps) and reference primary literature for known compounds. Include error margins and replicate counts in results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
